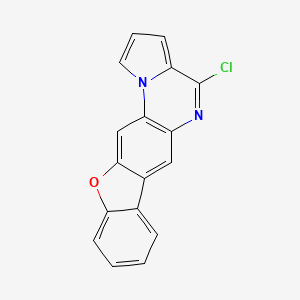
4-(4-Aminophenyl)aniline;2-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Aminophenyl)aniline;2-methylphenol is an organic compound that consists of two primary components: 4-(4-aminophenyl)aniline and 2-methylphenol. This compound is known for its unique chemical structure, which includes an aniline derivative and a phenol derivative. It has various applications in scientific research and industry due to its distinct properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenyl)aniline;2-methylphenol can be achieved through several methods. One common approach involves the reduction of 4-nitrobiphenyl to produce 4-aminobiphenyl, which is then further reacted with 2-methylphenol. This process typically requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(4-Aminophenyl)aniline;2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted anilines, phenols, and quinones, depending on the specific reaction conditions and reagents used.
科学研究应用
4-(4-Aminophenyl)aniline;2-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(4-aminophenyl)aniline;2-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it can form reactive oxygen species that lead to DNA damage, which is a key factor in its antimicrobial and anticancer activities . The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with various enzymes and receptors in biological systems.
相似化合物的比较
Similar Compounds
4,4’-Thiodianiline: This compound is similar in structure but contains a sulfur atom linking the two aniline groups.
4-Aminobiphenyl: A closely related compound with similar chemical properties and applications.
4,4’-Oxydianiline: Another similar compound with an oxygen atom linking the aniline groups.
Uniqueness
4-(4-Aminophenyl)aniline;2-methylphenol is unique due to its combination of aniline and phenol derivatives, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C19H20N2O |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
4-(4-aminophenyl)aniline;2-methylphenol |
InChI |
InChI=1S/C12H12N2.C7H8O/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;1-6-4-2-3-5-7(6)8/h1-8H,13-14H2;2-5,8H,1H3 |
InChI 键 |
NRFTYXPBPGGKHT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1O.C1=CC(=CC=C1C2=CC=C(C=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


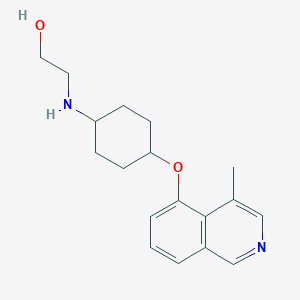
![4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11833188.png)
![tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11833190.png)


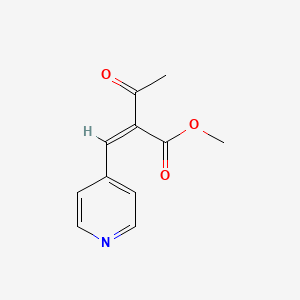
![Carbamic acid, N-[(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester](/img/structure/B11833211.png)
![N-benzyl({5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11833216.png)

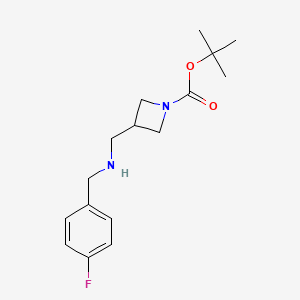
![2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11833233.png)
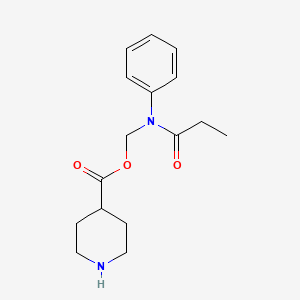
![9-Bromonaphtho[2,1-b]benzofuran](/img/structure/B11833248.png)
